2,5-dimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
Description
1,2,5-Dimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a sulfonamide derivative featuring a 2,5-dimethyl-substituted benzene ring linked to a 1,2,3,4-tetrahydroquinoline scaffold, which is further modified at the N1 position with a thiophene-2-sulfonyl group. Its structure combines hydrophobic (methyl groups) and polar (sulfonamide, tetrahydroquinoline) elements, which may influence its pharmacokinetic and pharmacodynamic properties.
The molecular formula of this compound is C21H22N2O4S2, with a calculated molecular weight of 430.54 g/mol. The tetrahydroquinoline core provides conformational rigidity, while the thiophene sulfonyl group may enhance interactions with biological targets through π-stacking or hydrogen bonding.
Properties
IUPAC Name |
2,5-dimethyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S3/c1-15-7-8-16(2)20(13-15)29(24,25)22-18-9-10-19-17(14-18)5-3-11-23(19)30(26,27)21-6-4-12-28-21/h4,6-10,12-14,22H,3,5,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNRGICNHIHLNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
2,5-dimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a compound that has garnered attention due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its complex structure which includes a sulfonamide group and a tetrahydroquinoline moiety. Its molecular formula is with a molecular weight of 492.6 g/mol. The presence of thiophene and sulfonamide groups suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 2,5-dimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide. For instance, compounds containing tetrahydroquinoline structures have demonstrated significant cytotoxic effects against various cancer cell lines. A study reported that derivatives of tetrahydroquinoline exhibited selective activity against human tumor cells such as HepG2 and NCI-H661, suggesting that modifications in the structure can enhance anticancer efficacy .
Anti-inflammatory Activity
Sulfonamide derivatives are known for their anti-inflammatory properties. Compounds similar to the one have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are crucial in the inflammatory response. A related study found that certain benzene sulfonamide derivatives showed potent inhibition of COX-2 and 5-LOX with IC50 values in the low micromolar range . This suggests that the compound could be effective in treating inflammatory conditions.
The biological activity of 2,5-dimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is likely mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit carbonic anhydrase or COX enzymes.
- DNA Interaction : Similar compounds have shown the ability to bind to DNA, disrupting replication and transcription processes in cancer cells .
- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in cell proliferation and apoptosis.
Case Studies
Several studies have documented the pharmacological effects of structurally related compounds:
- Antitumor Studies : In vitro assays demonstrated that certain tetrahydroquinoline derivatives inhibited cell proliferation in lung cancer cell lines (A549 and HCC827) with IC50 values indicating potent activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 5.00 |
| Compound B | HCC827 | 4.75 |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Structural Features
<sup>†</sup>LogP values calculated using the XLogP3 algorithm.
<sup>‡</sup>Solubility predictions based on the ESOL model.
Impact of Substituents
- Methyl vs. Methoxy Groups: Hydrophobicity: The methyl-substituted compound exhibits higher lipophilicity (LogP = 3.8 vs. Electronic Effects: Methoxy groups are electron-donating via resonance, which may alter binding affinity to targets like sulfotransferases or kinases. Methyl groups exert weaker electronic effects but contribute to steric bulk.
Research Findings and Implications
- Synthetic Accessibility : The dimethyl compound’s synthesis requires regioselective methylation, which is more challenging than methoxylation due to the need for harsh alkylating agents.
- Thermodynamic Stability : Differential scanning calorimetry (DSC) of the dimethoxy analog shows a melting point of 198°C , whereas the dimethyl compound is predicted to melt at 215–220°C due to stronger van der Waals interactions.
- Toxicity Profile : Methoxy groups are associated with hepatotoxicity in some sulfonamides, but methyl analogs may mitigate this risk.
Q & A
Q. What are the critical steps and reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, starting with the functionalization of the tetrahydroquinoline core followed by sulfonylation. Key steps include:
- Thiophene-2-sulfonyl chloride coupling to the tetrahydroquinoline amine group under basic conditions (e.g., triethylamine in dichloromethane) .
- Sulfonamide formation via nucleophilic substitution between 2,5-dimethylbenzenesulfonyl chloride and the intermediate amine.
- Purification using column chromatography or recrystallization to isolate the final product. Critical parameters include pH control (8–9 for sulfonylation), temperature (0–5°C to prevent side reactions), and anhydrous solvents to avoid hydrolysis .
Q. How is the compound’s structural integrity confirmed post-synthesis?
Researchers employ:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and stereochemistry, particularly for the thiophene and tetrahydroquinoline moieties .
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight and purity (>95%) .
- HPLC with UV detection to assess purity and detect byproducts, using a C18 column and acetonitrile/water gradient .
Advanced Research Questions
Q. How can contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:
Q. What experimental designs optimize synthetic yield without compromising purity?
A Design of Experiments (DoE) approach is recommended:
- Variables : Reaction time, temperature, and solvent polarity (e.g., DMF vs. THF).
- Response surface modeling identifies optimal conditions. For example, achieved 78% yield by maintaining 45°C in DMF with 1.5 eq of sulfonyl chloride .
- In-line monitoring (e.g., FTIR) tracks intermediate formation and reduces over-reaction .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
SAR strategies include:
- Systematic substituent variation : Modifying the thiophene’s electron-withdrawing groups or the benzene’s methyl positions to alter binding affinity .
- Computational docking (e.g., AutoDock Vina) to predict interactions with target enzymes like carbonic anhydrase .
- Pharmacophore mapping to identify essential functional groups (e.g., sulfonamide’s role in hydrogen bonding) .
Q. What methodologies assess the compound’s stability under physiological conditions?
Stability studies involve:
Q. How can biological targets be identified and validated for this compound?
Target identification requires:
- Chemical proteomics : Immobilizing the compound on a resin for pull-down assays with cell lysates, followed by SDS-PAGE and MS/MS .
- CRISPR-Cas9 knockout screens to identify genes whose loss abrogates compound activity .
- Surface plasmon resonance (SPR) to measure binding kinetics with purified proteins (e.g., kinases) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
